tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
Description
The compound tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is a piperidine-based small molecule featuring a 1,2,4-triazole ring substituted with a 4-fluorophenyl group and a tert-butyl carbamate (Boc) protecting group. This structure is characteristic of intermediates used in medicinal chemistry for drug discovery, particularly in kinase inhibitors and bromodomain-targeting agents . The Boc group enhances solubility during synthesis and is removable under acidic conditions to expose the piperidine amine for further functionalization .
Properties
Molecular Formula |
C18H23FN4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23FN4O2/c1-18(2,3)25-17(24)23-10-8-13(9-11-23)16-20-15(21-22-16)12-4-6-14(19)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,20,21,22) |
InChI Key |
FUESZTSUEHICPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with piperidine and tert-butyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules .
Biology: In biological research, this compound is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals, benefiting from its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. The fluorophenyl group enhances the compound’s binding affinity to its targets, facilitating its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the triazole ring, piperidine modifications, or appended functional groups. Below is a detailed comparison:
Key Findings :
Pyrimidinyl sulfone derivatives (e.g., compound in Table 1, row 3) exhibit higher molecular weights and polarity, which may reduce bioavailability but improve target specificity .
Synthetic Flexibility :
- The Boc group in all compounds allows for efficient deprotection (e.g., using HCl in dioxane) to generate free amines for further coupling .
- Pd-catalyzed cross-coupling (e.g., SPhos Pd G3 in ) is critical for introducing heteroaromatic groups like pyrimidine .
Physicochemical Properties: Aminomethyl-substituted triazoles (e.g., ) offer nucleophilic handles for conjugation but may require stabilization due to reactivity .
Structural Diversity :
- Chiral pyrrolidine derivatives () demonstrate the importance of stereochemistry in target binding, though synthetic complexity increases .
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